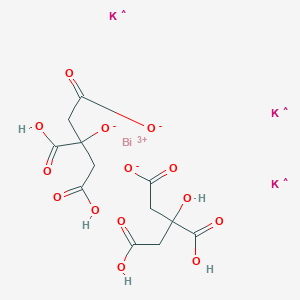

CID 6335486

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CID 6335486 is a bismuth salt used primarily in combination with antibiotics and proton pump inhibitors for the treatment of infections caused by Helicobacter pylori. It is a colloidal compound that plays a significant role in the management of peptic ulcers and gastro-esophageal reflux disease. This compound is known for its ability to protect the gastric mucosa and has been a valuable component in gastrointestinal treatments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: CID 6335486 can be synthesized through the hydrolytic processing of metallic bismuth. The process involves dissolving metallic bismuth in nitric acid to form bismuth nitrate. This solution is then treated with citric acid to precipitate bismuth citrate. The reaction conditions typically involve a pH range of 0.1 to 0.7 and a temperature of around 60°C .

Industrial Production Methods: In industrial settings, bismuth subcitrate is produced by adding a solution of bismuth nitrate to an aqueous solution of citric acid. The mixture is heated in a water bath to facilitate the reaction. The resulting bismuth citrate is then purified to meet the high purity standards required for medical applications .

Analyse Chemischer Reaktionen

Types of Reactions: CID 6335486 undergoes various chemical reactions, including:

Oxidation: Bismuth compounds can be oxidized to form bismuth oxides.

Reduction: this compound can be reduced to metallic bismuth under certain conditions.

Substitution: It can participate in substitution reactions where ligands in the compound are replaced by other chemical groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Various acids and bases can facilitate substitution reactions.

Major Products:

Oxidation: Bismuth oxides.

Reduction: Metallic bismuth.

Substitution: Various bismuth salts depending on the substituents involved

Wissenschaftliche Forschungsanwendungen

CID 6335486 has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of other bismuth compounds and as a reagent in various chemical reactions.

Biology: this compound is used in microbiology for preparing nutrient media.

Medicine: It is a key component in the treatment of gastrointestinal disorders, particularly those caused by Helicobacter pylori. It has also been explored for its potential in treating viral infections, multidrug-resistant microbial infections, and cancer.

Industry: this compound is used in the production of antiulcer drugs and other pharmaceutical formulations .

Wirkmechanismus

The exact mechanism of action of bismuth subcitrate is not fully understood. it is believed to interfere with several bacterial functions, including:

Cell Membrane Function: Disrupts the bacterial cell membrane.

Protein and Cell Wall Synthesis: Inhibits the synthesis of essential proteins and cell wall components.

Enzyme Urease: Inhibits the enzyme urease, which is crucial for the survival of Helicobacter pylori in the acidic environment of the stomach.

ATP Synthesis and Iron Transport: Interferes with ATP synthesis and iron transport mechanisms

Vergleich Mit ähnlichen Verbindungen

Bismuth Subnitrate: Used as an antacid and for treating gastrointestinal disorders.

Bismuth Oxychloride: Used in cosmetics and as a pigment.

Bismuth Oxynitrate: Used in various industrial applications.

Uniqueness of Bismuth Subcitrate: CID 6335486 is unique due to its specific application in treating Helicobacter pylori infections and its ability to protect the gastric mucosa. Unlike other bismuth compounds, it is specifically formulated to be used in combination with antibiotics and proton pump inhibitors, making it highly effective in eradicating Helicobacter pylori .

Eigenschaften

Molekularformel |

C12H13BiK3O14 |

|---|---|

Molekulargewicht |

707.5 g/mol |

InChI |

InChI=1S/C6H8O7.C6H7O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;-1;+3;;;/p-2 |

InChI-Schlüssel |

BJTMZHBPYPNQSV-UHFFFAOYSA-L |

Kanonische SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)[O-].[K].[K].[K].[Bi+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Z)-octadec-11-enoxy]propane-1,2-diol](/img/structure/B1239855.png)

![benzoic acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1239868.png)

![2-hydroxy-N-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide](/img/structure/B1239875.png)

![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[4-[(2,4,6-trimethylphenyl)methyl]piperazin-1-yl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate](/img/structure/B1239876.png)